4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide
Description
This compound belongs to the quinazolinone class, characterized by a 6-bromo-substituted core, a 4-oxo group, and a 2-sulfanylidene (C=S) moiety. The butanamide chain is linked to a 4-methylbenzyl group, distinguishing it from sulfonamide-containing analogues.
Properties
Molecular Formula |
C20H20BrN3O2S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C20H20BrN3O2S/c1-13-4-6-14(7-5-13)12-22-18(25)3-2-10-24-19(26)16-11-15(21)8-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
YRACBYMHWLWKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, bromination, and subsequent functionalization to introduce the butanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromine-free analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as cancer and infectious diseases.
Industry: Its unique chemical structure may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to bind to certain proteins, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Structure and Functional Groups
Target Compound :
- Core : 6-Bromo-4-oxo-2-sulfanylidene-1H-quinazoline.
- Substituents : Butanamide chain at position 3; 4-methylbenzyl group on the amide.
Analogues :
4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide () :
- Core : 4-Oxo-3,4-dihydroquinazoline with a 4-bromophenyl group.
- Substituents : Sulfonamide at position 2; trans-alkene linkage to benzene.
- Key Data : MP = 211–212°C; IR peaks for sulfonamide (1,338–1,165 cm⁻¹) and lactam (1,683 cm⁻¹) .
4-Amino-N-(6-bromo-2-(4-chlorostyryl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (): Core: 6-Bromo-4-oxoquinazoline. Substituents: Sulfonamide at position 3; 4-chlorostyryl group at position 2. Key Data: MP >350°C; ¹H-NMR signals at δ 11.44 (s, NH) and δ 8.37 (s, quinazoline H) .
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () :
Substituent Effects on Physicochemical Properties
- Lipophilicity : The butanamide chain in the target compound may enhance membrane permeability compared to sulfonamide analogues (e.g., ).
- Electronic Effects: The 2-sulfanylidene (C=S) group in the target compound could increase electron density at the quinazolinone core, influencing binding interactions compared to C=O or styryl groups .
Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide is a novel quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazoline core, which is known for its diverse biological activities. Its structure includes:
- A bromo group at the 6-position.
- A sulfanylidene moiety.
- A butanamide side chain.
The molecular formula is , with a molecular weight of approximately 442.37 g/mol.
Biological Activity Overview
Quinazoline derivatives, including this compound, are often investigated for their anticancer , antimicrobial , and anti-inflammatory properties. The specific biological activities of this compound are attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer) . The compound's unique structural features may enhance its efficacy compared to existing therapies.
The structure–activity relationship (SAR) indicates that modifications in the quinazoline core can significantly influence anticancer activity, suggesting that the presence of halogen atoms like bromine may enhance potency .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may inhibit key enzymes or receptors involved in tumor growth and proliferation. For example, molecular docking studies have indicated that quinazoline derivatives can effectively bind to the active sites of epidermal growth factor receptors (EGFR), potentially blocking their activity .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of quinazoline exhibit varying degrees of cytotoxicity against different cancer cell lines. The presence of the sulfanylidene group may contribute to enhanced selectivity towards tumor cells over normal cells .
- Molecular Docking Studies : Computational studies have shown promising binding affinities for this compound against EGFR and its mutated forms, indicating potential as a targeted therapy for cancers with EGFR mutations .
- Comparative Analysis : A comparative analysis with similar compounds revealed that the unique combination of bromine and sulfanylidene groups in this compound could confer distinct biological properties, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
